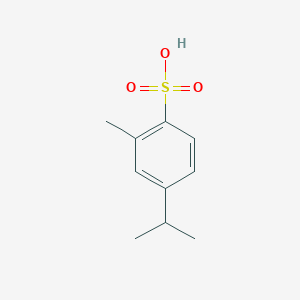

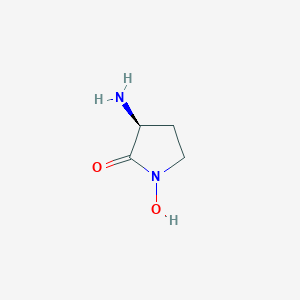

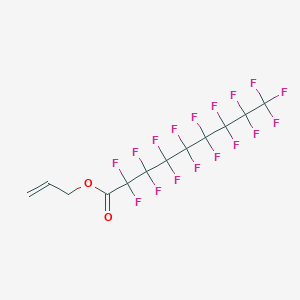

![molecular formula C14H10Cl2O2 B040885 1-[2-Chlor-4-(4-chlorphenoxy)phenyl]ethan-1-on CAS No. 119851-28-4](/img/structure/B40885.png)

1-[2-Chlor-4-(4-chlorphenoxy)phenyl]ethan-1-on

Übersicht

Beschreibung

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, also known as 4-chloro-alpha-phenoxybenzyl chloride, is an organic compound that has a wide range of applications in the scientific research field. It is widely used in the synthesis of various compounds and materials, and has been studied extensively for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthese von Agrochemikalien

Diese Verbindung ist ein Schlüsselzwischenprodukt bei der Synthese von Difenoconazol, einem Triazol-Fungizid, das in der Landwirtschaft weit verbreitet ist . Difenoconazol hilft bei der Bekämpfung verschiedener Pflanzenkrankheiten, was es zu einem wesentlichen Bestandteil bei der Produktion widerstandsfähigerer und gesünderer Kulturen macht.

Pharmazeutische Zwischenprodukte

Die Verbindung dient als Vorläufer bei der Synthese verschiedener Pharmazeutika. Ihre Derivate werden auf ihre potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und antimikrobieller Eigenschaften .

Petrochemische Industrie

Als Zwischenprodukt findet es Anwendung in der petrochemischen Industrie für die Synthese komplexer organischer Moleküle. Diese Moleküle können als Additive oder Katalysatoren in verschiedenen petrochemischen Prozessen verwendet werden .

Sicherheits- und Handhabungsforschung

Die Forschung zur Sicherheit und Handhabung von Chemikalien umfasst diese Verbindung. Datenblätter liefern detaillierte Informationen über ihre physikalischen und chemischen Eigenschaften, Sicherheitsmaßnahmen und Erste-Hilfe-Maßnahmen, die für die Labor- und Industriesicherheit unerlässlich sind .

Safety and Hazards

Wirkmechanismus

Target of Action

The compound 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is an important intermediate used for the synthesis of the agrochemical difenoconazole . Difenoconazole is a triazole fungicide, which primarily targets the enzyme lanosterol 14α-demethylase (CYP51) in fungi. This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

As an intermediate in the synthesis of difenoconazole, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one contributes to the overall mode of action of the fungicide. Difenoconazole inhibits the activity of CYP51, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to a depletion of ergosterol in the fungal cell membrane, causing increased membrane permeability and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound, through its role in the synthesis of difenoconazole, is the ergosterol biosynthesis pathway in fungi. By inhibiting the enzyme CYP51, the conversion of lanosterol to ergosterol is blocked, disrupting the integrity of the fungal cell membrane and leading to cell death .

Pharmacokinetics

Difenoconazole itself has low soil mobility due to strong adsorption to soil particles .

Result of Action

The result of the action of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, through its role in the synthesis of difenoconazole, is the effective control of various plant diseases caused by fungi. By disrupting the ergosterol biosynthesis pathway, it causes increased permeability and disruption of the fungal cell membrane, leading to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, difenoconazole has been shown to have a half-life of 145 days under natural sunlight, indicating that it is relatively stable under environmental conditions . .

Eigenschaften

IUPAC Name |

1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-9(17)13-7-6-12(8-14(13)16)18-11-4-2-10(15)3-5-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTJIVUVQRVLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350372 | |

| Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119851-28-4 | |

| Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119851-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-(4-chloro-phenoxy)-phenyl)-ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119851284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

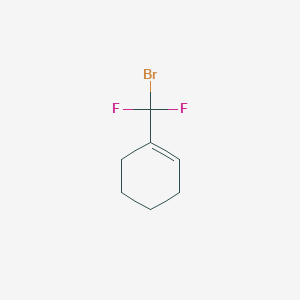

Q1: What is significant about the use of [BMPy]Br3 and [Bmim]Br3 in the α-monobromination of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one?

A1: The research demonstrates that both [BMPy]Br3 and [Bmim]Br3 are highly effective as bromine sources for the selective α-monobromination of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one. [] This reaction is significant because it provides a simple and efficient method to obtain α-bromo-alkylaryl ketones, which are valuable intermediates in organic synthesis. Traditional bromination methods often suffer from low selectivity and harsh reaction conditions. The use of ionic liquids like [BMPy]Br3 and [Bmim]Br3 offers several advantages, including high selectivity for the desired product, mild reaction conditions (room temperature and solvent-free), and the ability to recycle and reuse the ionic liquid. [] This contributes to a more sustainable and environmentally friendly approach to chemical synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

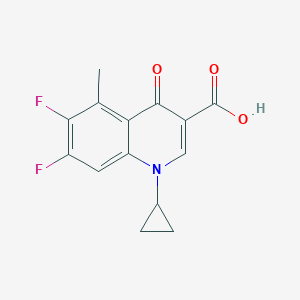

![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)

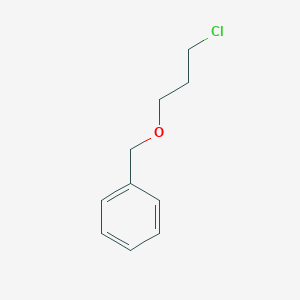

![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)

![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)